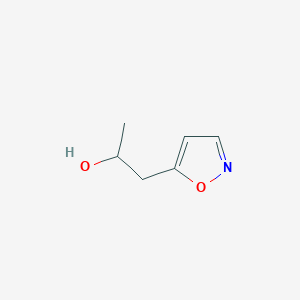

1-(1,2-Oxazol-5-yl)propan-2-ol

Descripción

1-(1,2-Oxazol-5-yl)propan-2-ol is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a five-membered oxazole ring fused with a propanol group, making it a versatile intermediate in various chemical reactions.

Propiedades

IUPAC Name |

1-(1,2-oxazol-5-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(8)4-6-2-3-7-9-6/h2-3,5,8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOLYYCPHDVVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(1,2-Oxazol-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-1-(1,2-oxazol-5-yl)ethanone with sodium borohydride in methanol can yield 1-(1,2-Oxazol-5-yl)propan-2-ol . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Análisis De Reacciones Químicas

1-(1,2-Oxazol-5-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

1-(1,2-Oxazol-5-yl)propan-2-ol has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(1,2-Oxazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparación Con Compuestos Similares

1-(1,2-Oxazol-5-yl)propan-2-ol can be compared with other oxazole derivatives such as:

Aleglitazar: An antidiabetic agent with a similar oxazole core structure.

Ditazole: A platelet aggregation inhibitor.

Mubritinib: A tyrosine kinase inhibitor.

Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory agent.

The uniqueness of 1-(1,2-Oxazol-5-yl)propan-2-ol lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications in research and industry.

Actividad Biológica

1-(1,2-Oxazol-5-yl)propan-2-ol is a compound belonging to the oxazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and comparative studies with similar substances.

Overview of Oxazole Derivatives

Oxazole derivatives are known for their significant biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The unique structure of 1-(1,2-Oxazol-5-yl)propan-2-ol allows it to interact with various biological targets, making it a valuable compound in research and pharmaceutical applications .

The biological activity of 1-(1,2-Oxazol-5-yl)propan-2-ol is primarily attributed to its ability to form stable complexes with enzymes and receptors. The oxazole ring can modulate enzyme activity by binding to active sites, thereby inhibiting substrate binding and catalytic processes. This interaction is crucial for understanding its potential therapeutic effects .

Antimicrobial Activity

1-(1,2-Oxazol-5-yl)propan-2-ol has shown promising antimicrobial properties. Studies indicate its effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Research has demonstrated that oxazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved include the modulation of cell cycle progression and inhibition of key signaling molecules associated with tumor growth .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, which can be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for further investigation in treating inflammatory diseases .

Comparative Studies

To better understand the unique properties of 1-(1,2-Oxazol-5-yl)propan-2-ol, it is useful to compare it with other oxazole derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Aleglitazar | Antidiabetic | PPAR agonist |

| Ditazole | Platelet aggregation inhibitor | Inhibition of platelet activation |

| Mubritinib | Tyrosine kinase inhibitor | Inhibition of BCR-ABL fusion protein |

| Oxaprozin | Anti-inflammatory | COX-2 inhibition |

This table highlights the diversity in biological activities among oxazole derivatives and emphasizes the potential of 1-(1,2-Oxazol-5-yl)propan-2-ol as a versatile compound in drug development .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of 1-(1,2-Oxazol-5-yl)propan-2-ol:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cancer Cell Studies : In vitro tests showed that 1-(1,2-Oxazol-5-yl)propan-2-ol induced apoptosis in human breast cancer cells (MCF7), highlighting its potential as an anticancer agent .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a beneficial effect in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.